molecular formula C14H20BrNO B13839622 1-(4-Bromo-2-ethoxybenzyl)-piperidine CAS No. 1200131-19-6

1-(4-Bromo-2-ethoxybenzyl)-piperidine

Cat. No.: B13839622
CAS No.: 1200131-19-6
M. Wt: 298.22 g/mol
InChI Key: GMDMSUICZYNPKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-2-ethoxybenzyl)-piperidine is a piperidine derivative characterized by a benzyl group substituted with a bromine atom at the para position and an ethoxy group at the ortho position. This structural configuration confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and drug development. Piperidine derivatives are widely studied due to their versatility in interacting with biological targets, including enzymes, receptors, and ion channels .

The bromine atom enhances electrophilicity and may influence binding affinity to hydrophobic pockets in proteins, while the ethoxy group contributes to solubility and metabolic stability. These features position it within a broader class of bioactive piperidine derivatives, such as sigma receptor ligands, enzyme inhibitors, and analgesics .

Properties

CAS No.

1200131-19-6

Molecular Formula

C14H20BrNO

Molecular Weight

298.22 g/mol

IUPAC Name

1-[(4-bromo-2-ethoxyphenyl)methyl]piperidine

InChI

InChI=1S/C14H20BrNO/c1-2-17-14-10-13(15)7-6-12(14)11-16-8-4-3-5-9-16/h6-7,10H,2-5,8-9,11H2,1H3

InChI Key

GMDMSUICZYNPKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)Br)CN2CCCCC2

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Preparation of 1-(4-Bromophenyl) Piperidine as a Model

Although direct literature on 1-(4-Bromo-2-ethoxybenzyl)-piperidine is limited, the preparation of structurally related 1-(4-bromophenyl) piperidine provides a valuable foundation. A patented method (CN112645902A) outlines a two-step synthesis with high yield and selectivity, which can be adapted for the ethoxy-substituted analogue.

Step 1: Nucleophilic Aromatic Substitution to Form N-Phenylpiperidine
  • Reactants: Bromobenzene, piperidine, sulfolane (solvent)
  • Base: Potassium tert-butoxide or sodium tert-amylate
  • Conditions: Heating at 150–180 °C for 3–4 hours
  • Outcome: Formation of N-phenylpiperidine intermediate with yields around 84–88%
  • Purification: Extraction, washing, filtration, and drying
Step 2: Bromination of N-Phenylpiperidine
  • Reactants: N-phenylpiperidine, brominating agent (N-bromosuccinimide or dibromohydantoin)
  • Catalyst: Tetra-n-butyl ammonium tetraphenyl borate (0.02–0.15 equivalents) to improve para-selectivity
  • Solvent: Dichloromethane or acetonitrile
  • Conditions: 15–40 °C for 5–8 hours
  • Purification: Vacuum distillation or recrystallization using dichloromethane/n-heptane (1:4)
  • Yield: Approximately 85–90%
  • Product Purity: >98% by GC and HPLC analysis

This method avoids expensive palladium catalysts and uses readily available reagents, making it industrially viable.

Adaptation for this compound

The introduction of the ethoxy group at the 2-position on the benzyl ring requires precursor synthesis of the appropriately substituted benzaldehyde or benzyl intermediate. Literature (CN103896752A) describes the preparation of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde, which can be a precursor for further functionalization.

A plausible synthetic route involves:

  • Synthesis of 4-bromo-2-ethoxybenzyl intermediate:

    • Starting from 2-chloro-5-bromobenzoic acid derivatives, followed by chlorination and introduction of the ethoxy group.
    • Reduction or functional group transformation to benzyl derivatives.
  • Coupling with piperidine:

    • Nucleophilic substitution or reductive amination of the benzyl intermediate with piperidine under controlled conditions.
  • Selective bromination:

    • Using N-bromosuccinimide or dibromohydantoin in the presence of catalysts to achieve para-bromination relative to the ethoxy substituent.

Data Tables Summarizing Key Preparation Parameters

Step Reactants / Reagents Solvent Catalyst / Base Temperature (°C) Time (hours) Yield (%) Notes
1 Bromobenzene + Piperidine Sulfolane Potassium tert-butoxide / Sodium tert-amylate 150–180 3–4 84–88 Formation of N-phenylpiperidine
2 N-Phenylpiperidine + N-bromosuccinimide Dichloromethane / Acetonitrile Tetra-n-butyl ammonium tetraphenyl borate (0.02–0.15 eq) 15–40 5–8 85–90 Para-selective bromination
3* 2-Chloro-5-bromobenzoic acid derivatives Organic solvents Chlorinating agents -40 to 100 1–48 High Preparation of ethoxybenzyl precursors
4* Benzyl intermediates + Piperidine Various Base or reductive amination agents Mild Variable Moderate Coupling to form target compound

*Steps 3 and 4 refer to precursor synthesis for the ethoxy-substituted benzyl moiety.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-ethoxyphenyl)methylpiperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, thiols, and amines. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

1-(4-Bromo-2-ethoxyphenyl)methylpiperidine has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used in studies investigating the biological activity of piperidine derivatives and their potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-ethoxyphenyl)methylpiperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes in the central nervous system. The exact pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Bromine (electron-withdrawing) and ethoxy (electron-donating) substituents create a polarized aromatic system, enhancing interactions with charged residues in target proteins .

Receptor Binding and Pharmacological Profiles

Sigma Receptor Affinity

Piperidine derivatives with sulfonyl or benzyl groups exhibit notable sigma-1 receptor affinity. For example:

  • 1-(Phenylsulfonyl)-piperidine showed high sigma-1 affinity in melanoma imaging studies (Ki = 6.0 nM) .
  • This compound likely shares this affinity due to its hydrophobic benzyl group, though direct data are lacking.

Enzyme Inhibition

  • α-Glucosidase Inhibition : Piperidine derivatives with hydroxylated benzyl groups (e.g., 1-(4-hydroxy-3-methoxybenzyl)-DNJ) demonstrated potent inhibition (IC₅₀ = 0.207 mM), surpassing acarbose . The bromo-ethoxy analog may exhibit weaker activity due to reduced hydrogen-bonding capacity.

Analgesic and CNS Activity

  • Phencyclidine (PCP) Derivatives : 1-(1-Phenylcyclohexyl)piperidine analogs displayed analgesic effects in tail immersion tests but also neurotoxicity . The absence of a cyclohexyl ring in this compound may reduce CNS side effects.

Research Findings and Clinical Relevance

Pharmacophore Compatibility

  • S1R Ligands : Piperidine groups with hydrophobic substituents (e.g., 3-phenylbutyl) adopt orientations compatible with helices α4/α5 in sigma-1 receptors. The bromo-ethoxybenzyl group may similarly engage hydrophobic cavities but require conformational studies .

Q & A

Basic: What are the optimal synthetic routes for 1-(4-Bromo-2-ethoxybenzyl)-piperidine, and what reaction conditions ensure high yield and purity?

Methodological Answer:
The synthesis of piperidine derivatives often employs alkylation or cross-coupling reactions . For this compound, a plausible route involves:

  • Step 1: Preparation of the benzyl bromide intermediate (e.g., 4-bromo-2-ethoxybenzyl bromide).
  • Step 2: Alkylation of piperidine using the benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
  • Step 3: Purification via column chromatography or recrystallization.

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is also viable for introducing substituents to the aromatic ring . Optimize reaction parameters (temperature, solvent, catalyst loading) to minimize side products like N-alkylation byproducts.

Advanced: How can researchers resolve ambiguities in NMR spectra caused by conformational dynamics of the piperidine ring?

Methodological Answer:
The piperidine ring’s chair-flipping dynamics can lead to averaged signals in proton NMR. To address this:

  • Low-Temperature NMR: Conduct experiments at −40°C to slow ring inversion, splitting axial/equatorial proton signals (e.g., δ 2.5–3.5 ppm for piperidine CH₂ groups) .
  • 2D NMR (COSY, NOESY): Identify coupling patterns and spatial correlations between protons.
  • Computational Modeling: Use DFT calculations (e.g., Gaussian) to predict energy barriers for ring inversion and correlate with experimental data .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Confirm structure via chemical shifts (e.g., aromatic protons at δ 6.8–7.5 ppm, ethoxy OCH₂CH₃ at δ 1.3–1.5 ppm and 4.0–4.2 ppm) .
  • Mass Spectrometry (HRMS): Verify molecular ion ([M+H]+) and isotopic pattern (Br exhibits 1:1 M/M+2 ratio).
  • HPLC-PDA/ELSD: Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced: How can conflicting biological activity data (e.g., neuroprotective vs. cytotoxic effects) be reconciled for this compound?

Methodological Answer:
Contradictory results may arise from:

  • Assay Variability: Standardize cell lines (e.g., SH-SY5Y for neuroprotection vs. HepG2 for cytotoxicity) and control for solvent effects (DMSO ≤0.1%).
  • Dose-Response Curves: Determine EC₅₀/IC₅₀ values across concentrations (1 nM–100 µM).
  • Target Profiling: Use kinase/GPCR panels to identify off-target effects. For example, notes neuroprotection via σ-1 receptor modulation, while cytotoxicity may involve ROS generation .

Basic: What are the key considerations for designing stability studies of this compound under physiological conditions?

Methodological Answer:

  • pH Stability: Incubate in buffers (pH 2–8) at 37°C and monitor degradation via HPLC. Piperidine derivatives are prone to hydrolysis in acidic conditions.
  • Light/Temperature Sensitivity: Store lyophilized samples at −20°C in amber vials to prevent photodegradation of the bromoaryl group .
  • Metabolic Stability: Use liver microsomes (human/rat) to assess CYP450-mediated oxidation of the ethoxy group .

Advanced: What strategies mitigate side reactions during benzyl-piperidine bond formation?

Methodological Answer:

  • Protecting Groups: Temporarily protect the piperidine nitrogen with Boc (tert-butoxycarbonyl) to prevent quaternization during alkylation .
  • Phase-Transfer Catalysis: Use tetrabutylammonium bromide (TBAB) to enhance reactivity in biphasic systems (e.g., H₂O/CH₂Cl₂) .
  • Microwave-Assisted Synthesis: Reduce reaction time (30 min vs. 24 h) and improve regioselectivity .

Basic: How can researchers validate the compound’s solubility and partition coefficient (LogP) for in vitro assays?

Methodological Answer:

  • Shake-Flask Method: Measure solubility in PBS/DMSO and calculate LogP via octanol-water partitioning.
  • Computational Prediction: Use tools like MarvinSketch or ChemAxon to estimate LogP (expected ~3.5 due to bromo/ethoxy groups) .
  • Surfactant Use: For low solubility, employ Tween-80 or cyclodextrin-based formulations .

Advanced: What analytical approaches identify and quantify trace impurities in synthesized batches?

Methodological Answer:

  • LC-MS/MS: Detect impurities at ppm levels (e.g., unreacted benzyl bromide or N-alkylated byproducts).
  • GC-MS Headspace Analysis: Quantify residual solvents (DMF, THF) per ICH Q3C guidelines.
  • ICP-MS: Monitor heavy metal contamination (e.g., Pd from cross-coupling catalysts) .

Basic: What are the safety and handling protocols for this compound given its structural alerts (bromo, piperidine)?

Methodological Answer:

  • Toxicity Screening: Perform Ames test for mutagenicity (bromoaryl groups are potential alkylating agents).
  • PPE Requirements: Use nitrile gloves, lab coat, and fume hood to avoid dermal/ocular exposure.
  • Waste Disposal: Neutralize with 10% NaOH before discarding to hydrolyze reactive intermediates .

Advanced: How can computational modeling (e.g., MD, QSAR) guide the optimization of this compound’s pharmacokinetic profile?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate blood-brain barrier permeability (logBB >0.3) via bilayer membrane models.
  • QSAR Models: Corrogate substituent effects (e.g., ethoxy vs. methoxy) on bioavailability.
  • Docking Studies: Predict binding to targets like the σ-1 receptor using AutoDock Vina .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.